molecular formula C42H37N5O6 B12431356 Rfz57U5fje CAS No. 2069250-01-5

Rfz57U5fje

Cat. No.: B12431356
CAS No.: 2069250-01-5
M. Wt: 707.8 g/mol
InChI Key: MPZZBNVMDYKZRF-KYJUHHDHSA-N
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Preparation Methods

FGN849 is synthesized as a catabolite of IMGN632. The preparation involves conjugating a novel peptide-linked, DNA-alkylating, mono-imine payload at engineered cysteine residues . The synthetic route includes the following steps:

Chemical Reactions Analysis

FGN849 undergoes several types of chemical reactions, primarily involving DNA alkylation. The compound is known for its potent DNA-alkylating properties, which lead to DNA damage, S-phase cell cycle arrest, and apoptosis in CD123+ AML cells . Common reagents and conditions used in these reactions include:

    Oxidation: Involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

    Reduction: Utilizes reducing agents to remove oxygen atoms or add hydrogen atoms.

    Substitution: Involves replacing one functional group with another, often using nucleophiles or electrophiles.

Mechanism of Action

FGN849 exerts its effects through DNA alkylation. The compound targets CD123-expressing cells, is internalized, and releases its DNA-alkylating payload. This leads to DNA damage, S-phase cell cycle arrest, and apoptosis in cancer cells . The molecular targets and pathways involved include:

Comparison with Similar Compounds

Properties

CAS No.

2069250-01-5

Molecular Formula

C42H37N5O6

Molecular Weight

707.8 g/mol

IUPAC Name

(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-aminophenyl]methoxy]-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one

InChI

InChI=1S/C42H37N5O6/c1-50-37-16-31-33(44-20-29-14-26-7-3-5-9-35(26)46(29)41(31)48)18-39(37)52-22-24-11-25(13-28(43)12-24)23-53-40-19-34-32(17-38(40)51-2)42(49)47-30(21-45-34)15-27-8-4-6-10-36(27)47/h3-13,16-20,29-30,45H,14-15,21-23,43H2,1-2H3/t29-,30-/m0/s1

InChI Key

MPZZBNVMDYKZRF-KYJUHHDHSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=O)N3[C@@H](CC4=CC=CC=C43)CN2)OCC5=CC(=CC(=C5)N)COC6=C(C=C7C(=C6)N=C[C@@H]8CC9=CC=CC=C9N8C7=O)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N3C(CC4=CC=CC=C43)CN2)OCC5=CC(=CC(=C5)N)COC6=C(C=C7C(=C6)N=CC8CC9=CC=CC=C9N8C7=O)OC

Origin of Product

United States

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